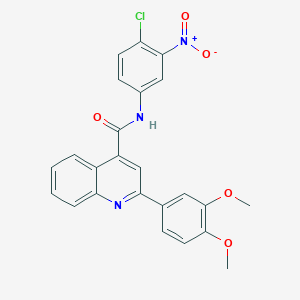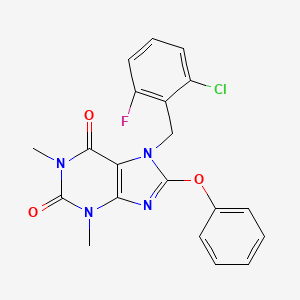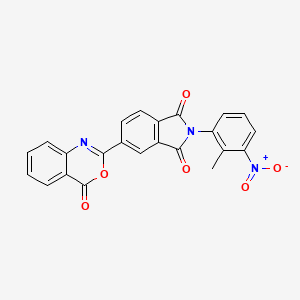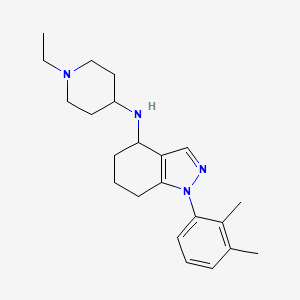
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential applications in scientific research. Clioquinol is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antimalarial, and antiviral properties. In
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Additionally, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to increase the levels of metal ions such as copper and zinc in the brain, which are important for proper brain function.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by chelating metal ions such as copper and zinc. This leads to a decrease in the formation of reactive oxygen species, which can cause damage to cells and tissues. Additionally, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of enzymes such as beta-secretase, which are involved in the production of amyloid-beta peptides.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to chelate metal ions and inhibit enzyme activity, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and antioxidant properties. Additionally, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its ability to chelate metal ions. This makes it a useful tool for studying the role of metal ions in biological processes. Additionally, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to be relatively non-toxic, which makes it a safe compound to work with in the lab. However, one limitation of using N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. One area of interest is in the development of new drugs based on the structure of N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential side effects and toxicity of N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, particularly with regard to long-term use.
Méthodes De Synthèse
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide can be synthesized by reacting 8-hydroxyquinoline with 3,4-dimethoxybenzaldehyde and 4-chloro-3-nitroaniline in the presence of a catalyst such as boron trifluoride etherate. The resulting product is then purified through recrystallization to obtain pure N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5/c1-32-22-10-7-14(11-23(22)33-2)20-13-17(16-5-3-4-6-19(16)27-20)24(29)26-15-8-9-18(25)21(12-15)28(30)31/h3-13H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQVBBRJLYKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]phosphonate](/img/structure/B6137713.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6137714.png)

![2-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B6137738.png)
![1-[1-(3-fluorobenzyl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B6137741.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6137743.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B6137748.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6137752.png)


![4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline](/img/structure/B6137769.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)

![2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B6137799.png)